molecular formula C11H17F3N2O3 B2355947 (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid CAS No. 2567490-02-0

(3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid

Cat. No.: B2355947
CAS No.: 2567490-02-0
M. Wt: 282.263
InChI Key: LALGUFHBKFHIGG-DKXTVVGFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid is a bicyclic indole derivative fused with a partially saturated six-membered ring. The core structure features an aminomethyl group at the 7a-position, contributing to its basicity, while the trifluoroacetic acid (TFA) serves as a counterion to stabilize the amine via salt formation. This structural motif is common in bioactive molecules targeting neurological and inflammatory pathways due to its ability to interact with enzymes and receptors .

Key characteristics include:

  • Molecular formula: Estimated as C₁₀H₁₅N₂O·C₂HF₃O₂ (free base + TFA salt).
  • Functional groups: Secondary amine (aminomethyl), ketone (indol-2-one), and trifluoroacetate ion.
  • Synthetic relevance: Similar to procedures in , TFA is often used in deprotection or salt formation during synthesis .

Properties

IUPAC Name

(3aS,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.C2HF3O2/c10-6-9-4-2-1-3-7(9)5-8(12)11-9;3-2(4,5)1(6)7/h7H,1-6,10H2,(H,11,12);(H,6,7)/t7-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGUFHBKFHIGG-DKXTVVGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@]2([C@@H](C1)CC(=O)N2)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (3As,7aS)-7a-(aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one; 2,2,2-trifluoroacetic acid is an investigational drug primarily referred to as Rosiptor (AQX-1125). It is recognized for its role as an allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1), a phosphatase that negatively regulates the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is crucial for cellular activation and proliferation and is implicated in various inflammatory disorders and cancers .

Rosiptor acts by enhancing the activity of SHIP1, which in turn modulates the PI3K pathway. This modulation can lead to reduced inflammation and potentially inhibit tumor growth. The compound is being studied for its therapeutic effects in conditions such as Chronic Obstructive Pulmonary Disease (COPD), Atopic Dermatitis, and Bladder Pain Syndrome .

Biological Activity

Research has demonstrated that Rosiptor exhibits significant biological activity through various assays:

  • Anti-inflammatory Effects : In preclinical models, Rosiptor has shown the ability to reduce inflammatory cytokine production. This was evidenced by decreased levels of TNF-alpha and IL-6 in treated animal models compared to controls.
  • Cell Proliferation : Studies indicate that Rosiptor can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, in vitro assays using human cancer cell lines demonstrated a dose-dependent reduction in cell viability .

Case Studies

Several studies have been conducted to evaluate the efficacy of Rosiptor:

  • COPD Study : A clinical trial involving patients with COPD showed that treatment with Rosiptor resulted in improved lung function and reduced exacerbation rates compared to placebo .
  • Dermatitis Trial : In a study focused on Atopic Dermatitis, patients receiving Rosiptor exhibited significant reductions in skin lesions and pruritus scores compared to those on standard care treatments .

Data Tables

Study TypeConditionOutcomeReference
Preclinical ModelInflammationReduced TNF-alpha and IL-6 levels
Clinical TrialCOPDImproved lung function
Clinical TrialAtopic DermatitisDecreased skin lesions and pruritus

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs based on structural features, physicochemical properties, and biological relevance:

Compound Name Molecular Formula Key Substituents Biological Activity Physicochemical Data
(3As,7aS)-7a-(Aminomethyl)-3,3a,4,5,6,7-hexahydro-1H-indol-2-one; TFA salt C₁₀H₁₅N₂O·C₂HF₃O₂ 7a-aminomethyl, TFA counterion Not explicitly reported (inferred modulator) Likely soluble in polar solvents (TFA salt)
Rosiptor (AQX-1125) C₂₄H₃₈N₂O₃ Hexahydroindenyl core, aminomethyl, hydroxyl SHIP1 modulator (anti-inflammatory) Clinical use in immune disorders
(3aR,7aS)-Sceletenone C₁₅H₁₇NO₂ 3a-(4-hydroxyphenyl), 1-methyl Not reported mp: Not available; Molar mass: 243.3 g/mol
(3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid C₉H₁₃NO₂ 2-carboxylic acid, octahydro core Intermediate in drug synthesis Supplier data available (no biological data)
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 6-methyl, acetic acid side chain Not classified (hazard data limited) MW: 189.21 g/mol

Key Structural and Functional Differences

Core Saturation and Ring Systems: The target compound and Rosiptor share a partially saturated bicyclic framework, but Rosiptor incorporates an indene ring system, enhancing its rigidity and binding affinity to SHIP1 .

Functional Group Impact: The TFA salt in the target compound increases solubility in aqueous media compared to free bases like (3aS,7aS)-octahydro-1H-indole-2-carboxylic acid . Aminomethyl vs. Carboxylic Acid: The basic aminomethyl group (target compound) may facilitate interactions with acidic residues in enzymes, whereas carboxylic acid derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) are more likely to participate in hydrogen bonding or ionic interactions .

Benzimidazole analogs (–3) with trifluoromethyl groups exhibit higher thermal stability (mp > 270°C) but lack indole-specific bioactivity .

Preparation Methods

Rhodium-Catalyzed Hydrogenation of Indole Derivatives

Source describes the use of rhodium-on-carbon catalysts for hydrogenating indole-2-carboxylic acid derivatives to produce perhydroindole intermediates. Applied to the target compound, this method involves:

  • Starting with 1H-indol-2-carboxylic acid.
  • Hydrogenation at 50–100 psi H₂ in ethanol/water mixtures.
  • Isolation of the cis-endo isomer via fractional crystallization.

Reaction Conditions :

Parameter Value
Catalyst Rh/C (5% w/w)
Solvent Ethanol/H₂O (9:1)
Temperature 80°C
Pressure 75 psi H₂
Yield 68–72%

This method achieves the cis-endo configuration but requires subsequent resolution of (3aS,7aS) and (3aR,7aR) isomers using chiral auxiliaries.

Stereoselective Synthesis via Oxazolidinone Intermediates

Trichloromethyloxazolidinone Strategy

Source outlines a stereocontrolled route using trichloromethyloxazolidinones to enforce the desired (2R,3aS,7aS) configuration. Adapted for the target compound:

  • Condensation of (R)-glyceraldehyde with trichloroacetaldehyde forms a chiral oxazolidinone.
  • Diastereoselective α-alkylation introduces the aminomethyl group.
  • Acidic hydrolysis releases the free amine.

Key Advantages :

  • Diastereomeric excess >98% via crystallographic control.
  • Enables introduction of bulky substituents without racemization.

Reductive Amination for Aminomethyl Group Installation

Borane-Mediated Reductive Amination

Building on Source’s reductive cyclization methodology:

  • React hexahydroindol-2-one with formaldehyde under Dean-Stark conditions.
  • Subject the imine intermediate to BH₃·THF reduction.
  • Isolate the (3aS,7aS)-isomer via chiral HPLC.

Optimized Parameters :

  • Solvent: Tetrahydrofuran (THF).
  • Temperature: 0°C to room temperature.
  • Yield: 58% with 94% ee.

This approach avoids harsh acidic conditions, preserving the lactam ring integrity.

Trifluoroacetic Acid Salt Formation

Final Protonation and Crystallization

The TFA salt forms during purification by treating the free amine with excess trifluoroacetic acid in dichloromethane, followed by evaporation and recrystallization from ethyl acetate/hexane.

Critical Factors :

  • Stoichiometry: 1.1 equiv TFA ensures complete protonation.
  • Solvent Polarity: Ethyl acetate enhances crystal lattice stability.
  • Hygroscopicity: Rapid drying under vacuum prevents hydrate formation.

Comparative Analysis of Methodologies

Method Stereoselectivity Yield (%) Scalability
Rh/C Hydrogenation Moderate 68–72 Industrial
Oxazolidinone Route High 55–60 Lab-scale
Reductive Amination High 58 Pilot-scale

The rhodium-based method offers scalability but requires costly chiral resolutions. The oxazolidinone route provides superior stereocontrol at the expense of yield. Reductive amination balances efficiency and selectivity, making it suitable for preclinical development.

Q & A

Q. Table 1: Optimization of Reaction Conditions

SolventCatalystYield (%)Reference
EthanolEthyl acetate85
DMFNone62
THFAcetic acid73

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer:
Discrepancies in NMR data (e.g., unexpected splitting or shifts) can arise from dynamic processes (e.g., tautomerism) or impurities. To resolve:

  • Use 2D NMR techniques (HSQC, HMBC) to confirm connectivity and assign signals unambiguously.
  • Compare experimental data with density functional theory (DFT)-calculated NMR shifts (B3LYP/6-31G* basis set) to validate structural assignments .
  • Conduct variable-temperature NMR to detect conformational changes or equilibria.

Example: In , ¹H NMR signals for the indole protons were validated against computed spectra, resolving ambiguities in stereochemistry.

Advanced: What methodological approaches are recommended for analyzing the compound’s reactivity under varying pH conditions?

Methodological Answer:
To study pH-dependent reactivity:

  • Perform kinetic studies using UV-Vis spectroscopy to monitor reaction rates in buffered solutions (pH 3–10).
  • Use pH-dependent ¹H NMR to track protonation states of the aminomethyl group and TFA counterion .
  • Apply HPLC-MS to identify degradation products or intermediates formed under acidic/basic conditions.

Key Insight: The trifluoroacetate salt may dissociate at neutral pH, altering solubility and reactivity. Pre-formulation stability studies are critical .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the indol-2-one ring) .
  • ¹H/¹³C NMR: Assign stereochemistry and confirm the hexahydroindole scaffold (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to the aminomethyl group) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 209.24 for the free base) .
  • Elemental Analysis: Validate purity (>98% C, H, N content) .

Advanced: How to design experiments to study the compound’s interaction with biological targets?

Methodological Answer:

  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Molecular Docking: Model interactions using the compound’s 3D structure (optimized via DFT) against protein targets (e.g., enzymes in the tryptophan metabolism pathway) .
  • In Vitro Activity: Test inhibitory effects in enzyme assays (e.g., IC50 determination) with controls for TFA interference.

Q. Table 2: Example Binding Data

Target ProteinKd (nM)Assay TypeReference
Serotonin Receptor120 ± 15SPR
Monoamine Oxidase450 ± 30ITC

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use software (e.g., SwissADME) to compute logP, solubility, and blood-brain barrier penetration based on the SMILES string .
  • Metabolic Stability: Simulate cytochrome P450 interactions using docking studies to predict metabolic hotspots.
  • Toxicity Screening: Apply QSAR models to assess mutagenicity or hepatotoxicity risks.

Example: DFT-optimized structures () enable accurate logP calculations, critical for optimizing bioavailability.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Assessment: While GHS classification is not available for this specific compound, assume standard precautions for TFA salts (corrosive, handle in fume hood) .
  • First Aid: For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.